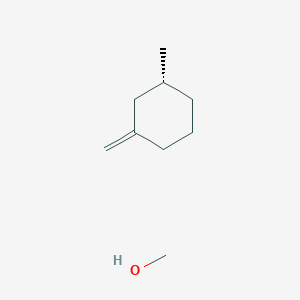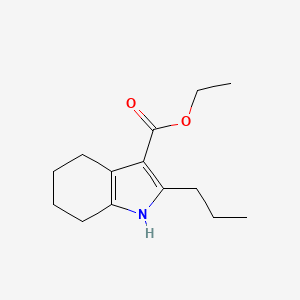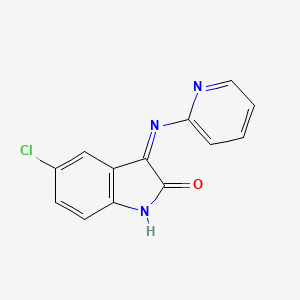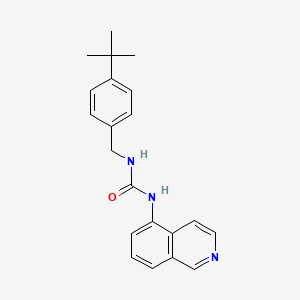![molecular formula C16H14Cl2FNO B12583594 Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- CAS No. 289717-50-6](/img/structure/B12583594.png)
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenoxy and a 5-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- typically involves the reaction of 3,4-dichlorophenol with 5-fluoro-2-nitrobenzene under specific conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the final pyrrolidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,3-diones: These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.
Pyrrolizines: Another class of compounds with a similar core structure but distinct chemical properties and applications.
Uniqueness
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
289717-50-6 |
|---|---|
Molekularformel |
C16H14Cl2FNO |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C16H14Cl2FNO/c17-13-5-4-11(9-14(13)18)21-16-6-3-10(19)8-12(16)15-2-1-7-20-15/h3-6,8-9,15,20H,1-2,7H2 |
InChI-Schlüssel |
XQFSLGJDGVQPGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)OC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)




![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)

![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)

![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
